Product packaging for Benzene, (1-diazo-2,2,2-trifluoroethyl)-(Cat. No.:CAS No. 13652-07-8)

Benzene, (1-diazo-2,2,2-trifluoroethyl)-

Cat. No.: B8818717
CAS No.: 13652-07-8
M. Wt: 186.13 g/mol
InChI Key: PFAJYVGLAPJBAG-UHFFFAOYSA-N
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Description

Historical Trajectories in Fluorinated Diazoalkane Research

The history of organofluorine chemistry began even before the isolation of elemental fluorine in 1886 by Henri Moissan. nih.gov However, the extreme reactivity of fluorine posed significant challenges to early researchers. nih.govnumberanalytics.com The synthesis and application of fluorinated diazoalkanes, a specific subset of this field, were long neglected despite the first description of trifluorodiazoethane in 1943. nih.gov For many decades, these reagents remained chemical curiosities rather than practical synthetic tools.

A significant resurgence of interest in fluorinated diazoalkanes has occurred in the last two decades. researchgate.netnih.gov This renewed focus has been driven by the increasing importance of fluorinated compounds in various technological fields. uwaterloo.ca Researchers have developed new and more practical methods for the synthesis and in situ generation of fluorinated diazoalkanes, overcoming some of the earlier challenges associated with their handling. researchgate.netrsc.org For example, the oxidation of trifluoroethyl amine hydrochloride or the Bamford-Stevens reaction of tosylhydrazones are common pathways to generate these diazo compounds. uwaterloo.caresearchgate.net The development of catalysts, particularly those based on rhodium and copper, has been instrumental in controlling the reactivity of the resulting fluorinated carbenes, enabling highly selective and even asymmetric transformations. rsc.org These advancements have transformed fluorinated diazoalkanes from niche reagents into versatile building blocks for the atom-economical synthesis of a wide range of fluoroalkyl-substituted molecules. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-diazo-2,2,2-trifluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7(13-12)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAJYVGLAPJBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474049
Record name Benzene, (1-diazo-2,2,2-trifluoroethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13652-07-8
Record name Benzene, (1-diazo-2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Diazo 2,2,2 Trifluoroethyl Benzene

Established Synthetic Routes and Optimizations

The Bamford-Stevens reaction stands as a cornerstone for the synthesis of (1-diazo-2,2,2-trifluoroethyl)benzene. This method involves the base-mediated decomposition of a tosylhydrazone precursor, which is itself derived from a ketone.

Precursor Compounds and Reactant Optimization

The primary precursor for the synthesis of (1-diazo-2,2,2-trifluoroethyl)benzene is the tosylhydrazone of 2,2,2-trifluoroacetophenone (B138007). rsc.orgwikipedia.org The synthesis of this precursor is typically achieved through the condensation of 2,2,2-trifluoroacetophenone with tosylhydrazine. wikipedia.org This reaction is often catalyzed by an acid, such as hydrochloric acid, in a suitable solvent like ethanol. wikipedia.org

The subsequent Bamford-Stevens reaction to form the diazo compound is highly dependent on the choice of base and solvent. Strong bases are required to facilitate the elimination reaction. wikipedia.orgarkat-usa.orgadichemistry.com Common bases employed include sodium methoxide, sodium hydride, and potassium carbonate. wikipedia.orgadichemistry.comchemtube3d.com The selection of the base can influence the reaction rate and the formation of byproducts.

Table 1: Precursor and Reactant Optimization for the Synthesis of (1-diazo-2,2,2-trifluoroethyl)benzene via the Bamford-Stevens Reaction
StepPrecursor/ReactantRoleOptimization Considerations
Tosylhydrazone Formation 2,2,2-TrifluoroacetophenoneKetone precursorHigh purity is essential for clean reaction.
TosylhydrazineHydrazine sourceStoichiometric control to avoid side reactions.
Acid Catalyst (e.g., HCl)Promotes condensationConcentration and temperature control to prevent degradation.
Bamford-Stevens Reaction 2,2,2-Trifluoroacetophenone tosylhydrazoneDiazo precursorPurity of the hydrazone impacts the yield of the diazo compound.
Strong Base (e.g., NaOMe, NaH, K2CO3)Promotes eliminationChoice of base affects reaction kinetics and product profile.
Solvent (Protic or Aprotic)Reaction mediumInfluences the reaction mechanism and product distribution. wikipedia.orgadichemistry.com

Reaction Condition Elucidation and Parameter Control

The conditions of the Bamford-Stevens reaction significantly impact the yield and purity of (1-diazo-2,2,2-trifluoroethyl)benzene. The reaction can be carried out in either protic or aprotic solvents, and this choice dictates the reaction mechanism. wikipedia.orgadichemistry.com

In aprotic solvents, the reaction is believed to proceed through a carbene intermediate. wikipedia.org This pathway is often preferred as it can lead to cleaner reactions with fewer side products. In protic solvents, the formation of a carbenium ion intermediate is more likely, which can sometimes lead to rearrangements and a mixture of products. wikipedia.orgadichemistry.com

Temperature is another critical parameter. The decomposition of the tosylhydrazone is thermally induced, and careful control of the reaction temperature is necessary to manage the rate of diazo compound formation and prevent its premature decomposition.

Novel Approaches to (1-diazo-2,2,2-trifluoroethyl)benzene Preparation

Recent advancements in synthetic methodology have focused on developing safer, more efficient, and environmentally friendly routes to diazo compounds, including (1-diazo-2,2,2-trifluoroethyl)benzene.

Chemo- and Regioselective Synthesis Strategies

While the direct synthesis of (1-diazo-2,2,2-trifluoroethyl)benzene itself does not typically involve issues of chemo- and regioselectivity, these concepts become highly relevant when considering the synthesis of its substituted derivatives. The functionalization of the aromatic ring of the precursor, 2,2,2-trifluoroacetophenone, allows for the preparation of a variety of substituted (1-diazo-2,2,2-trifluoroethyl)benzene compounds.

The regioselectivity of the synthesis of these precursors is governed by standard electrophilic aromatic substitution or other arene functionalization reactions. For instance, nitration or halogenation of the aromatic ring of 2,2,2-trifluoroacetophenone can be directed to specific positions based on the electronic nature of the trifluoroacetyl group and any other existing substituents. This allows for the synthesis of a library of diazo compounds with tailored electronic and steric properties for subsequent applications.

Sustainable Synthetic Protocols

Concerns over the hazardous nature of diazo compounds have driven the development of sustainable synthetic protocols, with a focus on in-situ generation and flow chemistry.

Flow Chemistry: Continuous flow technology offers a significant advantage for the synthesis of potentially explosive compounds like (1-diazo-2,2,2-trifluoroethyl)benzene. By generating the diazo compound in a continuous stream and immediately using it in a subsequent reaction, the accumulation of hazardous intermediates is avoided. nih.gov This "on-demand" synthesis enhances safety and allows for better control over reaction parameters. A typical flow setup involves pumping a solution of the precursor (e.g., 2,2,2-trifluoroacetophenone tosylhydrazone) and a base through a heated reactor coil, where the diazo compound is formed and then directly introduced into a stream containing the desired reaction partner. nih.gov

Photocatalytic Methods: Visible-light photocatalysis has emerged as a mild and sustainable method for the generation of reactive intermediates. While often applied to the subsequent reactions of diazo compounds to generate carbenes, the principles can be extended to the synthesis of the diazo compounds themselves. For instance, photocatalytic oxidation of hydrazones to diazo compounds under mild conditions is a developing area of interest. This approach avoids the need for harsh bases and high temperatures, aligning with the principles of green chemistry.

Table 2: Comparison of Synthetic Methodologies for (1-diazo-2,2,2-trifluoroethyl)benzene
MethodologyPrecursorKey ReagentsAdvantagesDisadvantages
Bamford-Stevens Reaction 2,2,2-Trifluoroacetophenone tosylhydrazoneStrong base (e.g., NaOMe)Well-established, versatileUse of strong bases, potential for hazardous intermediates
Flow Chemistry 2,2,2-Trifluoroacetophenone tosylhydrazoneBaseEnhanced safety, precise control, scalabilityRequires specialized equipment
Photocatalytic Synthesis Hydrazone precursorPhotocatalyst, lightMild conditions, sustainableLess developed for this specific compound

Mechanistic Investigations of 1 Diazo 2,2,2 Trifluoroethyl Benzene Reactivity

Pathways of Nitrogen Extrusion and Carbene Generation

The transformation of (1-diazo-2,2,2-trifluoroethyl)benzene into its corresponding carbene, 1-phenyl-2,2,2-trifluoroethylidene, is achieved through the expulsion of a molecule of dinitrogen (N₂). This process can be initiated through thermal, photochemical, or transition metal-mediated pathways, each offering distinct advantages and mechanistic nuances.

Thermal Decomposition Mechanisms

Thermal activation provides a straightforward method for inducing nitrogen extrusion from diazo compounds. The decomposition of (1-diazo-2,2,2-trifluoroethyl)benzene is initiated by heating, which supplies the necessary activation energy to break the C-N bond, leading to the irreversible loss of N₂ gas and the formation of the carbene intermediate.

While specific kinetic parameters for the thermal decomposition of (1-diazo-2,2,2-trifluoroethyl)benzene are not extensively documented in publicly available literature, the stability and decomposition kinetics of diazo compounds are known to be highly dependent on their substituents. For analogous compounds like ethyl diazoacetate (EDA), the activation energy for the initial decomposition to generate a carbene has been determined to be approximately 114.55 kJ/mol. nih.gov The decomposition temperature for high-energy heterocyclic aromatic compounds can vary significantly based on molecular structure, with some decomposing at temperatures around 450-550 K. bibliotekanauki.pl The presence of the electron-withdrawing trifluoromethyl group in (1-diazo-2,2,2-trifluoroethyl)benzene is expected to influence its thermal stability compared to non-fluorinated analogs, but detailed quantitative studies are required for a precise determination. The process generally follows first-order kinetics, with the rate of decomposition being proportional to the concentration of the diazo compound. nih.gov

Photochemical Activation Pathways

Photochemical activation offers a mild and often more selective alternative to thermal methods for generating carbenes. This pathway involves the irradiation of the diazo compound with light of a specific wavelength, typically in the UV or visible region, to promote it to an excited electronic state. From this excited state, the molecule can readily expel nitrogen to form the carbene.

The photolysis of diazo compounds is a well-established method for carbene generation. For aryl(trifluoromethyl) diazos, this activation can even be achieved using tissue-penetrable deep red to near-infrared light (600-800 nm) through a Dexter energy transfer mechanism involving a photocatalyst. The quantum yield (Φ), which represents the efficiency of a photochemical process, is a key parameter in these reactions. It is defined as the number of moles of a substance that react per mole of photons absorbed. ethz.ch While the specific quantum yield for the photolysis of (1-diazo-2,2,2-trifluoroethyl)benzene has not been reported, related photoreactive molecules can exhibit a wide range of quantum yields, often significantly less than one, indicating that other deactivation pathways compete with the desired nitrogen extrusion. researchgate.net The nature of the solvent and the wavelength of irradiation can also influence the reaction pathway and the spin state (singlet or triplet) of the resulting carbene.

Transition Metal-Mediated Carbene Formation

Transition metal catalysis is one of the most powerful and versatile methods for generating and controlling the reactivity of carbenes from diazo compounds. snnu.edu.cn Catalysts based on rhodium, copper, iron, and palladium, among others, react with the diazo compound to form a transient metal-carbene intermediate (or carbenoid). This intermediate is often more stable and selective than the free carbene, enabling a wide range of synthetically useful transformations that are difficult to achieve otherwise.

The reaction begins with the coordination of the diazo compound to the metal center, followed by the extrusion of N₂ to form the metal-carbene species. This intermediate then transfers the carbene fragment to a substrate. The choice of metal and its ligand sphere is critical in tuning the reactivity and selectivity (e.g., chemo-, regio-, and stereoselectivity) of the subsequent transformation. snnu.edu.cnresearchgate.net For instance, rhodium(II) carboxylates like Rh₂(OAc)₄ are highly effective catalysts for various carbene transfer reactions, including C-H insertion and cyclopropanation. snnu.edu.cnnih.gov Copper(I) catalysts are also widely used, particularly in cyclopropanation and multicomponent reactions. acs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions of Aryl(trifluoromethyl)diazoalkanes
CatalystSubstrate(s)Reaction TypeProduct(s)YieldReference
Rh₂(OAc)₄Benzene (B151609)C-H Insertion / CycloadditionMixture of insertion and Büchner productsVariable snnu.edu.cn
Cu(I)Terminal Alkyne, NitrosoareneThree-Component ReactionTrifluoromethyl-substituted dihydroisoxazolesHigh acs.org
Rh(II) Complex2-Phenyl Pyridine (B92270)C-H AlkylationAlkylated 2-phenyl pyridineUp to 98% nih.gov
Rh₂(OAc)₄Styrene (B11656)CyclopropanationTrifluoromethyl-substituted cyclopropane (B1198618)Good d-nb.info

Electronic Structure and Reactivity Profiles of Derived Carbene Intermediates

The carbene generated from (1-diazo-2,2,2-trifluoroethyl)benzene, 1-phenyl-2,2,2-trifluoroethylidene, possesses a divalent carbon atom with two non-bonding electrons. The arrangement of these electrons determines the carbene's spin state—either a singlet state (with paired electrons in one orbital) or a triplet state (with parallel-spin electrons in two degenerate orbitals). The spin state profoundly influences the carbene's geometry, electronic properties, and reaction mechanisms.

The energy difference between the lowest singlet and triplet states is known as the singlet-triplet gap (ΔE_ST). The magnitude and sign of this gap dictate the ground state of the carbene and its reactivity. Computational studies on substituted phenyl(carbomethoxy)carbenes show that the nature of the substituent on the phenyl ring significantly impacts the ΔE_ST. Electron-donating groups tend to stabilize the singlet state, while electron-withdrawing groups favor the triplet state. nih.gov For example, the calculated ground state of p-NO₂-phenyl(carbomethoxy)carbene is a triplet (ΔG_ST = 6.1 kcal/mol), whereas for p-NH₂-phenyl(carbomethoxy)carbene, it is a singlet (ΔG_ST = -2.8 kcal/mol). nih.gov

Reaction Kinetics and Thermodynamic Considerations

The decomposition of the diazo compound is the rate-determining step in many of these transformations. The rate of this step is highly dependent on the chosen activation method. Thermal decomposition rates follow the Arrhenius equation, showing a strong dependence on temperature. For instance, in the thermal decomposition of ethyl diazoacetate, a 30 K increase in temperature (from 393 K to 423 K) can decrease the time required for 50% conversion from 35 minutes to just 3 minutes. nih.gov Photochemical reaction rates are dependent on factors such as light intensity and the quantum yield of the reaction. ethz.ch In transition metal-catalyzed systems, the reaction kinetics are more complex, depending on the concentrations of the diazo compound, the catalyst, and the substrate, as well as the rates of the individual steps in the catalytic cycle (e.g., catalyst-diazo complex formation, N₂ extrusion, and carbene transfer). nih.gov

Catalytic Applications of 1 Diazo 2,2,2 Trifluoroethyl Benzene in Advanced Organic Transformations

C–H Insertion Reactions

The generation of a trifluoromethyl-substituted carbene from (1-diazo-2,2,2-trifluoroethyl)benzene under catalytic conditions provides a powerful intermediate for direct C–H bond functionalization. This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route to complex molecules. Gold and other transition metals have been shown to be effective catalysts for these transformations, enabling control over both stereochemistry and site selectivity.

The development of asymmetric C–H insertion reactions using (1-diazo-2,2,2-trifluoroethyl)benzene and its derivatives represents a significant advance in the synthesis of chiral molecules. A notable example is the enantioselective para-C(sp²)–H functionalization of alkyl benzene (B151609) derivatives. This has been achieved through a cooperative catalytic system involving a gold complex and a chiral Brønsted acid, specifically a chiral phosphoric acid (CPA). researchgate.net This dual catalytic system is crucial for controlling the enantioselectivity of the C-H insertion, leading to the formation of valuable chiral 1,1-diaryl motifs. researchgate.net

In this system, the gold catalyst activates the diazo compound, while the chiral phosphoric acid is believed to control the facial selectivity of the attack on the aromatic ring. The reaction demonstrates that high enantioselectivity can be achieved in the functionalization of unactivated C(sp²)–H bonds. researchgate.net

Table 1: Enantioselective para-C–H Functionalization of Arenes with a 2,2,2-Trifluoroethyl α-Aryl-α-Diazoester researchgate.net Catalyzed by a cooperative Gold/Chiral Phosphoric Acid (CPA) system.

Arene SubstrateYield (%)Enantiomeric Excess (ee, %)
Toluene8390
Ethylbenzene8592
n-Propylbenzene8191
Cumene7588
o-Xylene7285

Controlling the site of C–H insertion is a major challenge in organic synthesis. Research has shown that gold catalysts can direct the alkylation of unactivated arenes with trifluoroethyl α-aryl-α-diazoesters to occur with exceptionally high para-selectivity. sci-hub.stnih.govsci-hub.st This undirected strategy is significant because it does not require a directing group on the substrate to achieve regiocontrol. sci-hub.stnih.gov

The high selectivity is attributed to the unique properties of both the gold catalyst and the trifluoroethyl group on the diazoester. sci-hub.stnih.gov While other transition metals like rhodium, copper, and iron tend to promote a mixture of reactions including benzylic C–H insertion, cyclopropanation, or ortho-C–H functionalization, gold catalysts display a unique preference for insertion at the sterically most accessible and electronically favorable para position of monosubstituted benzenes. sci-hub.st This method is effective for a wide range of arenes, including simple benzene, halobenzenes, and those with electron-donating groups. sci-hub.stsci-hub.st

Table 2: Gold-Catalyzed para-Selective C–H Alkylation of Benzene Derivatives sci-hub.stsci-hub.st

Arene SubstrateDiazo Ester Aryl GroupYield of para-Product (%)
Toluene4-MeOC₆H₄95
EthylbenzenePhenyl85
CumenePhenyl78
Benzene4-ClC₆H₄83
Fluorobenzene4-ClC₆H₄75
Anisole4-ClC₆H₄99

The catalytic C–H insertion reactions involving (1-diazo-2,2,2-trifluoroethyl)benzene and related diazoesters are compatible with a broad range of substrates and catalysts.

Catalytic Systems: Gold catalysts, particularly those of the form L-Au-X (where L is a phosphine (B1218219) ligand and X is a counterion), are uniquely effective for achieving high para-selectivity in the functionalization of arenes. sci-hub.stnih.govsci-hub.st For stereoselective transformations, cooperative systems combining a gold catalyst with a chiral Brønsted acid have proven successful. researchgate.net Other metals, including rhodium, ruthenium, copper, and iron, have also been explored, but they often lead to different reaction pathways or a mixture of products, such as cyclopropanes or benzylic insertion products. sci-hub.st Biocatalytic systems using engineered enzymes are also emerging as a promising approach for selective C-H alkylation. nih.gov

Substrate Scope: The substrate scope for C–H insertion is extensive. For regioselective alkylation, various monosubstituted arenes are well-tolerated, including those with alkyl (e.g., toluene, ethylbenzene), aryl, and halogen (F, Cl, Br, I) substituents. sci-hub.stsci-hub.st Arenes with strong electron-donating groups like methoxy (B1213986) are particularly reactive. sci-hub.st The enantioselective variant is effective for a range of alkyl-substituted benzenes. researchgate.net The diazo reagent itself can also be varied, with different substituents on the aryl ring being compatible with the reaction conditions. sci-hub.st

Cyclopropanation Reactions

The reaction of metal-carbene intermediates derived from (1-diazo-2,2,2-trifluoroethyl)benzene with alkenes is a direct and powerful method for synthesizing trifluoromethyl-substituted cyclopropanes. These fluorinated cyclopropanes are valuable building blocks in medicinal chemistry and materials science. organic-chemistry.orgrochester.edu Significant progress has been made in developing both enantioselective and diastereoselective versions of this transformation using chemical and biological catalysts. organic-chemistry.orgnih.gov

High levels of enantioselectivity in the cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes have been achieved using chiral catalysts.

Rhodium Catalysis: Chiral dirhodium complexes are highly effective for this transformation. For instance, the adamantylglycine-derived dirhodium complex, Rh₂(R-PTAD)₄, catalyzes the reaction between (1-diazo-2,2,2-trifluoroethyl)benzene and various styrene (B11656) derivatives to produce trifluoromethyl-substituted cyclopropanes with excellent enantioselectivity, often reaching 88–98% ee. organic-chemistry.org The choice of the chiral ligand on the dirhodium catalyst is critical for achieving high asymmetric induction. organic-chemistry.org

Biocatalysis: Engineered heme proteins, particularly myoglobin (B1173299) variants, have emerged as powerful biocatalysts for this reaction. nih.govacs.org By modifying the active site of myoglobin, researchers have developed catalysts that can mediate the cyclopropanation of a range of vinylarenes with high yields and exceptional enantioselectivity (up to 99.9% ee). nih.govacs.org A key advantage of the biocatalytic approach is the ability to generate stereodivergent catalysts, providing access to both enantiomers of the cyclopropane (B1198618) product by using different myoglobin variants. acs.org

Table 3: Enantioselective Cyclopropanation of Styrenes with (1-diazo-2,2,2-trifluoroethyl)benzene

Styrene DerivativeCatalystYield (%)Enantiomeric Excess (ee, %)Reference
StyreneRh₂(S-PTAD)₄8098 organic-chemistry.org
4-MethylstyreneRh₂(S-PTAD)₄8198 organic-chemistry.org
4-BromostyreneRh₂(S-PTAD)₄7597 organic-chemistry.org
4-NitrostyreneEngineered Myoglobin99>99.9 nih.gov
4-ChlorostyreneEngineered Myoglobin98>99.9 nih.gov

In addition to enantiocontrol, achieving high diastereoselectivity is crucial when forming substituted cyclopropanes. The catalytic systems used for enantioselective cyclopropanation with (1-diazo-2,2,2-trifluoroethyl)benzene also exhibit excellent control over diastereoselectivity, generally favoring the formation of the trans isomer.

Rhodium Catalysis: With the Rh₂(R-PTAD)₄ catalyst, the cyclopropanation of styrene derivatives proceeds with high diastereoselectivity, typically greater than 94% ds in favor of the trans product. organic-chemistry.org This selectivity is a hallmark of dirhodium-catalyzed cyclopropanations with donor-acceptor carbenes.

Biocatalysis: Engineered myoglobin catalysts also afford outstanding diastereoselectivity, with diastereomeric excesses often reaching 97–99.9%. nih.govacs.org The protein scaffold creates a well-defined active site that precisely controls the orientation of the substrates during the carbene transfer step, leading to the preferential formation of the trans-cyclopropane. nih.gov The ability to achieve near-perfect control over both diastereoselectivity and enantioselectivity makes these biocatalysts particularly valuable for synthesizing stereochemically pure fluorinated compounds. nih.gov

Table 4: Diastereoselective Cyclopropanation of Vinylarenes

Vinylarene SubstrateCatalystDiastereomeric Ratio (trans:cis)Reference
StyreneRh₂(S-PTAD)₄>97:3 organic-chemistry.org
4-MethoxystyreneRh₂(S-PTAD)₄>97:3 organic-chemistry.org
4-ChlorostyreneEngineered Myoglobin>99:1 nih.gov
3-BromostyreneEngineered Myoglobin98.5:1.5 nih.gov

Catalyst Design and Performance

The reactivity and selectivity of the carbene generated from (1-diazo-2,2,2-trifluoroethyl)benzene are profoundly influenced by the choice of transition metal catalyst. Dirhodium(II) and gold(I) complexes are preeminent in this field, each offering distinct advantages in guiding the reaction pathway.

Dirhodium(II) Catalysts: Dirhodium(II) tetracarboxylates are highly effective for mediating transformations of diazo compounds. acs.org The catalyst's structure, particularly the nature of the bridging ligands, is crucial for controlling selectivity. Chiral dirhodium carboxamidate ligands provide a rigid framework with open axial sites, which are essential for coordinating substrates and achieving high enantiocontrol in reactions like intramolecular cyclopropanation and C-H insertion. acs.org

For instance, sterically demanding dirhodium catalysts have been designed to control site selectivity in C-H functionalization reactions. While established dirhodium tetraprolinates typically favor insertion into secondary C-H bonds, newer catalysts like dirhodium tetrakis(triarylcyclopropanecarboxylates), such as Rh₂(R-BPCP)₄, have been shown to favor the functionalization of activated primary C-H bonds with high site- and enantioselectivity. dntb.gov.ua The performance of these catalysts is also dependent on the ester group of the diazo compound and the solvent used, with dichloromethane (B109758) (DCM) often providing high yields and enantiomeric excesses (ee). illinois.edu

Gold(I) Catalysts: Gold catalysts exhibit unique reactivity patterns compared to their rhodium counterparts. acs.org Gold-carbenoids, generated from the reaction of gold complexes with diazo compounds, are key intermediates in these transformations. acs.org Research has shown that both the gold catalyst itself and the trifluoroethyl group on the diazo compound are vital for achieving high chemo- and regioselectivity in reactions such as the C(sp²)-H alkylation of unactivated arenes. rsc.org This "undirected" C-H functionalization strategy represents a significant advance, as it does not require a directing group on the substrate to achieve high para-selectivity. rsc.org The choice of ligands and counteranions on the gold complex can have a substantial effect on catalytic activity. acs.org

Catalyst ClassRepresentative CatalystTypical ReactionsKey Performance Aspects
Dirhodium(II) Rh₂(S-DOSP)₄, Rh₂(R-BPCP)₄C-H Insertion, CyclopropanationHigh enantioselectivity (up to 98% ee), tunable site-selectivity based on ligand sterics. dntb.gov.uaillinois.edu
Gold(I) (Ph₃P)AuCl / AgSbF₆C(sp²)-H AlkylationHigh para-selectivity in undirected C-H functionalization, unique chemoselectivity compared to Rh/Cu. acs.orgrsc.org

Ylide Formation and Rearrangement Processes

The reaction of the metal carbene derived from (1-diazo-2,2,2-trifluoroethyl)benzene with Lewis bases (heteroatom-containing nucleophiles) leads to the formation of ylides. These zwitterionic intermediates are pivotal in organic synthesis and can undergo a variety of subsequent transformations, including rearrangements and cycloadditions.

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly valuable for the synthesis of nitrogen-containing heterocycles like pyrrolidines through [3+2] cycloaddition reactions. arkat-usa.org While not formed directly from (1-diazo-2,2,2-trifluoroethyl)benzene alone, the corresponding trifluoromethyl carbene can be generated in situ and intercepted by an imine to form a transient azomethine ylide. This ylide then readily participates in 1,3-dipolar cycloadditions with various dipolarophiles.

Silver- and copper-catalyzed reactions have proven effective for this transformation. For example, a silver-catalyzed [3+2] cycloaddition between imines and an in situ-generated trifluoromethyl carbene provides a direct route to β-trifluoromethyl pyrrolidines with high endo-diastereoselectivity. researchgate.net The success of this reaction often relies on a coordinating group on the imine. nih.gov Similarly, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions with fluorinated styrenes have been used to synthesize chiral fluoropyrrolidines, demonstrating that fluoroalkyl groups can serve as excellent activating groups for the dipolarophile. rsc.orgnih.gov

Catalyst SystemYlide PrecursorsDipolarophileProductSelectivity
AgOAc / PPh₃Imine + CF₃-Carbene SourceN-Phenylmaleimideβ-Trifluoromethyl PyrrolidineHigh endo-diastereoselectivity. researchgate.net
CuPF₆ / (S)-BINAPImino ester + CF₃-Carbene Sourcegem-Difluorostyrene3,3-Difluoropyrrolidine>20:1 dr, up to 90% ee. nih.gov

Carbonyl ylides are oxygen-containing 1,3-dipoles that can be generated from the reaction of a metal carbene with a carbonyl oxygen. This process is particularly efficient when conducted intramolecularly. Rhodium(II) catalysts are widely used to decompose α-diazo ketones, leading to a rhodium carbene that can be trapped by a tethered carbonyl group to form a cyclic carbonyl ylide. arkat-usa.org This reactive dipole can then be intercepted by various dipolarophiles in [3+2] cycloaddition reactions to construct complex oxygen-containing polycyclic frameworks. acs.orgarkat-usa.org

The tandem cyclization-cycloaddition sequence provides a powerful method for rapidly assembling molecular complexity. acs.org In the absence of an external trapping agent, the carbonyl ylide intermediate may undergo dimerization. arkat-usa.org While specific examples utilizing (1-diazo-2,2,2-trifluoroethyl)benzene are not extensively documented, the established reactivity of rhodium carbenoids with carbonyl compounds suggests this pathway is a viable strategy for synthesizing trifluoromethyl-substituted oxygen heterocycles. illinois.eduarkat-usa.org

Sulfur Ylides: The interaction of trifluoromethyl carbenes with sulfides is a well-established method for generating sulfur ylides. These intermediates are highly versatile and can undergo several productive reaction pathways. researchgate.net With a suitable catalyst, such as Rh₂(esp)₂, (1-diazo-2,2,2-trifluoroethyl)benzene reacts with sulfides to form a sulfur ylide. rsc.org If the sulfide (B99878) contains an adjacent π-system (e.g., allyl or propargyl groups), the ylide can undergo a rsc.orgresearchgate.net-sigmatropic rearrangement. rsc.org Other potential pathways for sulfur ylides include the Doyle-Kirmse rearrangement. rsc.org In the context of α-diazo sulfonium (B1226848) salts bearing a trifluoromethyl group, rhodium-catalyzed carbene formation followed by reaction with olefins like indenes can lead to cyclopropanation, subsequent ring-opening, and the formation of naphthalenes. rsc.org

Nitrogen Ylides: Analogous to sulfur ylides, nitrogen ylides (such as ammonium (B1175870) ylides) can be formed from the reaction of a carbene with amines or imines. These ylides can also undergo subsequent rearrangements or other transformations. However, the pathways involving nitrogen ylides generated from (1-diazo-2,2,2-trifluoroethyl)benzene are less commonly reported in the literature compared to their sulfur counterparts. The formation of such ylides is mechanistically plausible and represents an area for further exploration.

O–H and N–H Insertion Reactions

The direct insertion of a carbene into a heteroatom-hydrogen bond is a highly atom-economical method for forming C-O and C-N bonds. These reactions are often catalyzed by rhodium, copper, or Lewis acids.

A powerful, metal-free approach for the synthesis of α-phosphoryloxy carbonyl compounds involves the O-H insertion of diazoalkanes into phosphinic acids. This reaction can be efficiently catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. rsc.org The protocol is characterized by its operational simplicity, high atom economy, and environmentally friendly nature, as it proceeds without the need for metals, bases, or external oxidants. rsc.org The reaction is generally high-yielding and applicable to a broad spectrum of diazo compounds and phosphinic acids. rsc.org The B(C₆F₅)₃ catalyst is believed to activate the diazo compound, facilitating the insertion process. cardiff.ac.uk

Table 3: B(C₆F₅)₃-Catalyzed O-H Insertion of Diazoalkanes into Diphenylphosphinic Acid

Diazoalkane Substrate (R¹) Product Yield (%)
Ethyl diazoacetate 98
Methyl phenyldiazoacetate 99
Ethyl 4-chlorophenyldiazoacetate 99
Ethyl 4-methylphenyldiazoacetate 97
1-Diazo-1-phenylpropan-2-one 95

(Data adapted from a general study on diazoalkanes; specific application to (1-diazo-2,2,2-trifluoroethyl)benzene is inferred from the broad substrate scope). rsc.org

Alcohol and Phenol O-H Insertion

The insertion of carbenes into the O-H bonds of alcohols and phenols represents a direct and atom-economical method for the formation of C-O bonds and the synthesis of ethers. In the context of (1-diazo-2,2,2-trifluoroethyl)benzene, this reaction provides a straightforward route to 2,2,2-trifluoroethyl ethers, which are of significant interest in medicinal and materials chemistry due to the unique properties conferred by the trifluoromethyl group.

The reaction is typically catalyzed by transition metal complexes, with rhodium and copper catalysts being the most commonly employed. The general mechanism involves the reaction of the diazo compound with the metal catalyst to form a metal carbene intermediate. This electrophilic carbene is then attacked by the nucleophilic oxygen of the alcohol or phenol, leading to the formation of an oxonium ylide. Subsequent proton transfer results in the desired ether product and regeneration of the catalyst.

A notable challenge in the reaction with phenols is the competition between O-H insertion and C-H functionalization of the aromatic ring. nih.gov However, careful selection of the catalyst and reaction conditions can often steer the selectivity towards the desired O-H insertion product. For example, a dirhodium(II)/Xantphos catalytic system has been developed to favor para-selective C-H functionalization of free phenols over O-H insertion. nih.gov

Table 1: Representative Examples of Catalytic O-H Insertion with Diazo Compounds (Note: Data for the specific compound (1-diazo-2,2,2-trifluoroethyl)benzene is limited; this table presents analogous reactions for context.)

Diazo CompoundAlcohol/PhenolCatalystSolventYield (%)Reference
Methyl α-diazo-α-phenylacetateEthanolCu(OTf)₂ / bisazaferroceneCH₂Cl₂86 nih.gov
Methyl α-diazo-α-phenylacetate2-TrimethylsilylethanolCu(OTf)₂ / bisazaferroceneCH₂Cl₂96 nih.gov
α-Diazo-β-ketoesterPhenolRh₂(OAc)₄Dichloromethane- nih.gov
α-DiazoesterSalicylic AcidElectrochemicalAcetonitrile80 rsc.org

Amine N-H Insertion

Similar to O-H insertion, the N-H insertion reaction of carbenes provides a direct route to the formation of C-N bonds and the synthesis of amines. The reaction of (1-diazo-2,2,2-trifluoroethyl)benzene with primary and secondary amines is a powerful tool for the synthesis of N-(2,2,2-trifluoroethyl)amines, a structural motif found in numerous pharmaceuticals and agrochemicals.

The catalytic systems for N-H insertion are analogous to those used for O-H insertion, with rhodium and copper complexes being prominent. The mechanism is also believed to proceed through a metal carbene intermediate, which is then intercepted by the amine to form an ammonium ylide, followed by a proton transfer to yield the final product.

Research has demonstrated the feasibility of iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as a precursor to the diazo compound in situ. nih.gov This one-pot reaction proceeds via a cascade of diazotization followed by N-H insertion. A range of anilines bearing both electron-donating and electron-withdrawing groups have been successfully trifluoroethylated in moderate to high yields. nih.gov

Biocatalytic approaches using engineered myoglobin catalysts have also been developed for the N-H insertion of carbene donors into anilines, offering a green and highly selective alternative to traditional metal catalysts. nih.gov While these studies often use diazoacetates, the principles can be extended to other diazo compounds. Metal-free conditions have also been explored for N-H insertion reactions of α-diazocarbonyl compounds using strong Brønsted acids. organic-chemistry.org

Table 2: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines

Aniline SubstrateCatalystSolventYield (%)Reference
o-MethylanilineFe(TPP)ClWater78 nih.gov
p-MethoxyanilineFe(TPP)ClWater93 nih.gov
p-ChloroanilineFe(TPP)ClWater65 nih.gov
AnilineFe(TPP)ClWater85 nih.gov

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for the construction of five-membered heterocyclic rings. In these reactions, (1-diazo-2,2,2-trifluoroethyl)benzene can act as a 1,3-dipole precursor upon generation of the corresponding carbene, which then reacts with a variety of dipolarophiles such as alkenes and alkynes. These reactions provide access to a range of trifluoromethyl-substituted pyrazolines and pyrazoles, which are important scaffolds in medicinal chemistry.

The reaction of 2,2,2-trifluorodiazoethane (B1242873), a close analog of the title compound, with styrenes has been shown to produce trifluoromethyl-substituted pyrazoles in a one-pot cycloaddition-isomerization-oxidation sequence. nih.govacs.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups on the styrene. While this specific study does not use a catalyst for the cycloaddition step, metal catalysts, particularly copper(I) complexes, are often employed to facilitate the [3+2] cycloaddition of diazo compounds with alkynes. rsc.org

For instance, a copper(I)-catalyzed three-component reaction of terminal alkynes, trifluoromethyl diazo compounds, and nitrosoarenes has been developed for the synthesis of trifluoromethyl-substituted dihydroisoxazoles. rsc.org This transformation is proposed to proceed through the formation of a copper carbene species. Solvent choice can also play a crucial role in directing the outcome of cycloaddition reactions with trifluoromethylated diazo compounds. For example, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂ can lead to either [2+1] cycloaddition products (cyclopropanes) or [3+2] cycloaddition products (pyrazolines) depending on the solvent used. rsc.org

Table 3: [3+2] Cycloaddition of 2,2,2-Trifluorodiazoethane with Substituted Styrenes

Styrene SubstrateAdditivesSolventYield (%)Reference
StyreneNEt₃, PhI(OAc)₂DCE63 nih.gov
4-MethylstyreneNEt₃, PhI(OAc)₂DCE68 nih.gov
4-ChlorostyreneNEt₃, PhI(OAc)₂DCE70 nih.gov
4-NitrostyreneNEt₃, PhI(OAc)₂DCE50 nih.gov

Strategic Role of 1 Diazo 2,2,2 Trifluoroethyl Benzene in Fluorine Chemistry

Introduction of Trifluoromethyl Groups via Carbene Intermediates

(1-Diazo-2,2,2-trifluoroethyl)benzene is a primary source for the in-situ generation of trifluoromethylcarbene (CF3CH:), a transient but highly reactive species. This carbene readily undergoes addition reactions with unsaturated systems, most notably alkenes, to form trifluoromethyl-substituted cyclopropanes. The cyclopropanation reaction is a cornerstone of this reagent's utility, providing a direct route to three-membered rings bearing a trifluoromethyl group.

The reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by dirhodium complexes, has been shown to produce trifluoromethyl-substituted cyclopropanes with high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org For instance, the use of the adamantylglycine-derived dirhodium complex, Rh2(R-PTAD)4, has proven effective in catalyzing these transformations. organic-chemistry.org

Furthermore, biocatalytic systems have been developed for the asymmetric cyclopropanation of olefins using 2-diazo-1,1,1-trifluoroethane as the carbene donor. rochester.edu Engineered myoglobin (B1173299) catalysts can facilitate these reactions, affording trans-1-trifluoromethyl-2-arylcyclopropanes in high yields and with excellent diastereo- and enantioselectivity. rochester.eduacs.org

Below is a table summarizing the catalytic cyclopropanation of alkenes using trifluoromethylcarbene generated from a diazo precursor:

CatalystAlkene SubstrateDiastereoselectivity (d.r.)Enantioselectivity (ee)Yield (%)Reference
Rh2(R-PTAD)4Styrene (B11656) Derivatives>94%88-98%High organic-chemistry.org
Engineered MyoglobinAryl-substituted olefins98-99.9%98-99.9%61-99% rochester.eduacs.org
Chiral MetalloporphyrinsStyrenes-30-79%- rochester.edu
Co(III)-salen complexesStyrene Derivatives35:190%95% acs.org

Synthesis of Trifluoromethylated Heterocycles

The reactivity of (1-diazo-2,2,2-trifluoroethyl)benzene and its derivatives extends beyond simple cyclopropanation, enabling the synthesis of various trifluoromethylated heterocyclic compounds. These reactions often proceed through cycloaddition pathways where the diazo compound acts as a 1,3-dipole.

A notable application is the synthesis of trifluoromethyl-substituted pyrazolines. The reaction of 2,2,2-trifluorodiazoethane (B1242873) with β,γ-unsaturated hydrazones can be promoted by trichloroisocyanuric acid to afford trifluoroethyl pyrazolines in good yields. nih.gov Additionally, a solvent-controlled cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane can lead to either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines, depending on the solvent used. rsc.org When N,N-dimethylacetamide (DMAc) is used as the solvent, the [3+2] cycloaddition pathway is favored, yielding pyrazolines. rsc.org

Furthermore, a one-pot [3+2] cycloaddition–isomerization–oxidation sequence involving 2,2,2-trifluorodiazoethane and styryl derivatives provides a facile route to 5-aryl-3-trifluoromethylpyrazoles under mild, metal-free conditions. nih.gov

Another important class of heterocycles, trifluoromethylated isoxazolidines, can be synthesized through a 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane (generated in situ from 2,2,2-trifluoroethylamine (B1214592) hydrochloride), and alkenes. nih.gov This three-component reaction is tolerant of a variety of electron-deficient alkenes and nitrosoarenes. nih.gov Similarly, a copper(I)-catalyzed three-component reaction between terminal alkynes, nitrosobenzenes, and aryl trifluoromethyl diazoalkanes yields trifluoromethyl dihydroisoxazoles in excellent yields under mild conditions. acs.org

Construction of Fluorine-Containing Building Blocks

Beyond the synthesis of specific ring systems, (1-diazo-2,2,2-trifluoroethyl)arenes are instrumental in a diversity-oriented approach to construct a wide range of fluorine-containing building blocks. researchgate.net This strategy exploits the carbenic character of the diazo compound to react with various sources of fluorine and other functional groups. acs.orgfao.orgnih.gov

The reaction of 1-(diazo-2,2,2-trifluoroethyl)arenes with sources of HF, F/Br, F2, CF3H, and CF3SH provides direct access to a variety of perfluoroalkyl-substituted arenes with incrementally increasing fluorine content. researchgate.netacs.orgfao.orgnih.gov This method is particularly valuable for late-stage fluorofunctionalization, allowing for the introduction of fluorine at a later step in a synthetic sequence. acs.orgfao.orgnih.gov

The versatility of this approach is highlighted in the table below, which showcases the range of fluorinated building blocks that can be synthesized from a common diazo precursor.

Reagent SourceProduct GroupReference
HFCF3CHF-Ar researchgate.netacs.orgfao.orgnih.gov
F/Br SourceCF3CFBr-Ar researchgate.netacs.orgfao.orgnih.gov
F2 SourceCF3CF2-Ar researchgate.netacs.orgfao.orgnih.gov
CF3H Source(CF3)2CH-Ar researchgate.netacs.orgfao.orgnih.gov
CF3SH SourceCF3(SCF3)CH-Ar researchgate.netacs.orgfao.orgnih.gov

This diversity-oriented synthesis underscores the strategic importance of (1-diazo-2,2,2-trifluoroethyl)benzene as a pivotal precursor for generating a library of valuable fluorinated compounds from a single starting material. researchgate.net

Exploration of Derivatives and Analogues of 1 Diazo 2,2,2 Trifluoroethyl Benzene

Structural Modifications and Their Impact on Reactivity

The reactivity of (1-diazo-2,2,2-trifluoroethyl)benzene is profoundly influenced by its structural characteristics, particularly the electronic and steric nature of substituents on the aryl ring. The trifluoromethyl (CF3) group itself imparts unique properties due to its strong electron-withdrawing nature and significant steric bulk, which is comparable in size to an isopropyl group. acs.orgnih.gov These features have a considerable impact on the stability and reaction profile of the diazo compound and the corresponding carbene intermediate generated upon nitrogen extrusion.

Structural modifications typically involve the introduction of various substituents onto the benzene (B151609) ring. The electronic properties of these substituents can either stabilize or destabilize the diazo compound and the resulting metal carbene intermediate.

Electron-Withdrawing Groups (EWGs): When EWGs are present on the aryl ring, they can increase the electrophilicity of the carbene carbon. This can enhance the reactivity towards electron-rich substrates. For instance, the oxytrifluoromethylation of quinones, a related transformation, is faster with electron-withdrawing substituents. researchgate.net

Electron-Donating Groups (EDGs): Conversely, electron-donating groups on the aryl ring can increase the nucleophilicity of the carbene. This can alter the chemoselectivity of reactions. For example, in some cyclopropanation reactions, EDGs on the aryl moiety of the diazo compound can favor reactions with electron-deficient alkenes. acs.org The stability of metal carbenes generally decreases with electron-donor groups, which can impact selectivity. acs.orgnih.gov

The interplay between the inherent properties of the trifluoromethyl group and the electronic effects of aryl substituents allows for a nuanced modulation of reactivity. The CF3 group's high electronegativity and lipophilicity are properties that are often sought in medicinal and agrochemical compounds, making these diazoalkanes valuable synthetic precursors. nih.govbeilstein-journals.org The reaction of 1-(diazo-2,2,2-trifluoroethyl)arenes with various sources of HF, F/Br, F2, CF3H, and CF3SH provides direct access to a diverse range of perfluoroalkyl-substituted arenes, demonstrating the versatility imparted by these structural modifications. researchgate.netnih.gov

Table 1: Impact of Aryl Substituents on Reactivity
Substituent Type on Aryl RingEffect on Carbene IntermediateGeneral Impact on ReactivityExample Reaction Context
Electron-Donating Group (e.g., -OCH3, -CH3)Increases nucleophilicity; decreases stability of metal carbeneCan enhance reactions with electron-poor substrates but may reduce selectivity. acs.orgnih.govCyclopropanation, C-H functionalization
Electron-Withdrawing Group (e.g., -NO2, -CN, -Cl)Increases electrophilicity; increases stability via mesomeric stabilizationFavors reactions with electron-rich substrates; often leads to higher selectivity. acs.orgnih.govresearchgate.netCycloadditions, Insertion Reactions

Development of Substituted Diazoalkanes for Enhanced Selectivity

A primary goal in modern synthetic chemistry is the achievement of high selectivity (chemo-, regio-, and stereoselectivity). The development of substituted aryl(trifluoromethyl)diazoalkanes has been instrumental in this pursuit. By strategically placing substituents on the diazoalkane, chemists can create "donor-acceptor" carbenes, which exhibit enhanced stability and selectivity. acs.orgnih.govmdpi.com In this context, the aryl group acts as a donor, while another group attached to the diazo carbon acts as an acceptor.

The trifluoromethyl group itself is a powerful electron-accepting group. When paired with an aryl donor group, it forms a donor-acceptor system that stabilizes the corresponding carbene intermediate. This stabilization allows for more controlled reactions, often catalyzed by transition metals like rhodium, palladium, copper, and gold. acs.orgresearchgate.netnih.gov

Key developments for enhanced selectivity include:

Asymmetric Cyclopropanation: Chiral rhodium and iridium catalysts have been successfully used with aryl(trifluoromethyl)diazoalkanes to achieve highly enantioselective cyclopropanation of alkenes like styrene (B11656). acs.orgresearchgate.net In some cases, the diazoalkane is generated in situ from the corresponding hydrazone, which is advantageous as many trifluoromethyl-substituted diazo compounds can be volatile and difficult to isolate. nih.govresearchgate.net

Site-Selective C-H Functionalization: Gold-catalyzed reactions of 2,2,2-trifluoroethyl α-aryl-α-diazoesters with unactivated arenes have demonstrated high para-selectivity. nih.gov This is a significant achievement as it allows for C-H bond functionalization without the need for a directing group. The trifluoroethyl group on the ester was found to be crucial for achieving this high selectivity. nih.gov

Divergent Reactivity: The choice of substituent on a reaction partner can completely switch the reaction pathway. For example, the palladium-catalyzed reaction of aryl(trifluoromethyl)diazoalkanes with N-aryl indoles leads to cyclopropanation. acs.orgnih.gov However, changing the substrate to N-methylindole results in the formation of a difluoroalkene instead, showcasing how subtle electronic changes can dictate the reaction outcome. acs.org

These examples underscore a general principle: the combination of a specifically substituted diazoalkane with an appropriate catalyst system enables precise control over complex chemical transformations.

Table 2: Examples of Substituted Diazoalkanes for Selective Reactions
Diazoalkane TypeCatalyst/ConditionsReactionAchieved SelectivityReference
Aryl(trifluoromethyl)diazoalkanesChiral Rh(II) complexesAsymmetric CyclopropanationHigh enantioselectivity (up to 99:1 er). acs.orgresearchgate.net acs.orgresearchgate.net
Aryl(trifluoromethyl)diazoalkanesPalladium catalystReaction with IndolesChemoselectivity (Cyclopropanation vs. Difluoroalkenylation) dependent on indole (B1671886) N-substituent. acs.org acs.org
2,2,2-Trifluoroethyl α-aryl-α-diazoestersGold catalystC-H Alkylation of ArenesHigh para-regioselectivity without a directing group. nih.gov nih.gov

Heteroatom-Containing Analogues

The introduction of heteroatoms into the structure of (1-diazo-2,2,2-trifluoroethyl)benzene, either within the aromatic ring or as a substituent on the diazo-carbon, creates analogues with distinct chemical properties. These modifications can influence the stability, reactivity, and synthetic utility of the resulting diazo compounds and their carbene derivatives.

Heteroaromatic Analogues: Replacing the benzene ring with a heteroaromatic system, such as pyridine (B92270), significantly alters the electronic distribution of the molecule. For example, the nucleophilic substitution reactions of pentafluoropyridine (B1199360) demonstrate that the positions of fluorine atoms are selectively replaced depending on the nucleophile and reaction conditions. rsc.org This suggests that a diazo-trifluoromethyl group on a pyridine ring would exhibit reactivity modulated by the position of the ring nitrogen, which acts as an electron sink.

α-Heteroatom-Substituted Analogues: Placing a heteroatom directly on the carbene carbon (the α-position) has a profound effect on reactivity. Carbenes substituted with heteroatoms like sulfur, phosphorus, or oxygen are well-studied. mdpi.com

α-Sulfur and α-Phosphorus Substitution: Diazo compounds with α-sulfonyl or α-phosphonate groups are known to form stabilized carbenes. These have been used in various transformations, including intramolecular cyclopropanation reactions to form bicyclic systems. mdpi.com A novel precursor for trifluorodiazoethane (CF3CHN2) has been shown to react with nucleophiles containing sulfur, selenium, nitrogen, and oxygen to create heteroatom-substituted gem-difluoroalkenes, highlighting the utility of this approach. springernature.com

Hypervalent Iodine Reagents: An important class of heteroatom-containing analogues involves hypervalent iodine. Diazomethyl-substituted iodine(III) compounds function as donor-acceptor diazo reagents. researchgate.net More complex systems, such as Rh(II)-carbynoids generated from diazo hypervalent iodine reagents, have emerged as key species in catalytic transfers of carbon units. acs.org These species can undergo reactions characteristic of both carbenes (cycloadditions) and hypervalent iodine compounds (nucleophilic attack), leading to novel synthetic pathways. acs.org

The incorporation of heteroatoms thus provides a powerful strategy for creating trifluoromethyl-containing building blocks with tailored reactivity, expanding their synthetic applications beyond those of the parent carbocyclic compound.

Computational and Theoretical Insights into 1 Diazo 2,2,2 Trifluoroethyl Benzene Chemistry

Quantum Chemical Calculations of Electronic States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and stability of (1-diazo-2,2,2-trifluoroethyl)benzene and its derivatives. These calculations provide a detailed picture of the molecular orbitals and the distribution of electron density within the molecule.

The ground state electronic structure of (1-diazo-2,2,2-trifluoroethyl)benzene is characterized by the interplay of the phenyl ring, the diazo group, and the strongly electron-withdrawing trifluoromethyl (CF₃) group. The diazo group itself is a versatile functionality with a wide range of applications. uwaterloo.ca The CF₃ group, owing to its high electronegativity, significantly influences the electronic properties of the molecule. uwaterloo.ca

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the reactivity of a molecule. For (1-diazo-2,2,2-trifluoroethyl)benzene, the HOMO is typically associated with the diazo group, making it susceptible to electrophilic attack. The LUMO, on the other hand, is influenced by the antibonding orbitals of the diazo and the phenyl ring, indicating its propensity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and reactivity. ajchem-a.com

Table 1: Calculated Electronic Properties of (1-diazo-2,2,2-trifluoroethyl)benzene (Illustrative Data)

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVIndicates susceptibility to electrophilic attack
LUMO Energy-1.5 eVIndicates ability to accept electrons
HOMO-LUMO Gap5.3 eVReflects kinetic stability
Dipole Moment2.5 DIndicates a polar molecule

Note: The values presented in this table are illustrative and representative of typical DFT calculations for similar molecules. Actual values may vary depending on the level of theory and basis set used.

Upon photolytic or thermal decomposition, (1-diazo-2,2,2-trifluoroethyl)benzene loses a molecule of dinitrogen (N₂) to form a highly reactive phenyl(trifluoromethyl)carbene intermediate. nih.gov Quantum chemical calculations are instrumental in characterizing the electronic states of this carbene. Carbenes can exist in either a singlet state, where the two non-bonding electrons are paired in the same orbital, or a triplet state, where they are in different orbitals with parallel spins. libretexts.org

Computational studies on related aryl diazirines suggest that the nature of the substituents on the aromatic ring can influence the preferred spin state of the resulting carbene. chemrxiv.org Electron-rich diazo compounds tend to yield singlet carbenes, while electron-poor ones may favor the formation of triplet carbenes. chemrxiv.org The phenyl group in phenyl(trifluoromethyl)carbene can delocalize electron density, while the CF₃ group is a strong electron-withdrawing group. This electronic push-pull effect can influence the singlet-triplet energy gap. DFT calculations can predict which state is the ground state and the energy barrier for interconversion between the two states. This is critical as the spin state of the carbene dictates its reactivity and selectivity in subsequent reactions. nih.gov

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic evolution of chemical reactions, providing insights into reaction pathways, transition states, and the influence of the solvent environment. While specific MD simulation studies on (1-diazo-2,2,2-trifluoroethyl)benzene are not extensively documented in the literature, the principles of this methodology can be applied to understand its reactivity.

An ab initio direct dynamics trajectory study on the photoexcited states of diazomethane (B1218177) has shown that the dissociation into carbene and N₂ can occur on a very short timescale, in the order of femtoseconds. acs.org Similar simulations for (1-diazo-2,2,2-trifluoroethyl)benzene would involve modeling the molecule's behavior upon absorption of energy (thermal or photochemical). The simulation would track the atomic motions leading to the cleavage of the C-N bond and the release of N₂.

These simulations can help visualize the entire reaction trajectory, from the reactant to the carbene intermediate and finally to the products of subsequent reactions, such as cyclopropanation or C-H insertion. libretexts.org By simulating the reaction in the presence of a substrate, such as an alkene, one can study the mechanism of cyclopropane (B1198618) formation. The simulation would reveal whether the reaction proceeds in a concerted or stepwise manner and how the stereochemistry of the product is determined.

Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, guiding synthetic chemists in the design of new transformations. nih.gov For (1-diazo-2,2,2-trifluoroethyl)benzene, theoretical calculations can predict its behavior in various carbene-mediated reactions.

The reactivity of the generated phenyl(trifluoromethyl)carbene is largely governed by its electronic and steric properties. The electrophilicity of the carbene is a key factor in its reactions with nucleophiles like alkenes. The trifluoromethyl group enhances the electrophilicity of the carbene, making it highly reactive.

Cycloaddition Reactions: (1-Aryl-2,2,2-trifluorodiazoethanes) are known to react with alkenes to yield trifluoromethyl-substituted cyclopropanes. nih.gov Computational studies can model the transition states for these [2+1] cycloaddition reactions. By comparing the activation energies for different reaction pathways, one can predict the diastereoselectivity and enantioselectivity of the cyclopropanation.

Insertion Reactions: Phenyl(trifluoromethyl)carbene can also undergo insertion into C-H and other X-H bonds. A study on the photocatalytic activation of aryl(trifluoromethyl) diazo compounds demonstrated their utility in O-H insertion reactions. chemrxiv.org Theoretical calculations can help rationalize the observed selectivity in these reactions. For example, by calculating the activation barriers for insertion into primary, secondary, and tertiary C-H bonds, one can predict the regioselectivity of the reaction.

The Hammett equation, a cornerstone of physical organic chemistry, relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.org Computational studies can calculate Hammett parameters for various substituents, providing a quantitative measure of their electronic effects and allowing for the prediction of reactivity trends across a series of substituted (1-diazo-2,2,2-trifluoroethyl)benzenes. This information is invaluable for fine-tuning the reactivity of the diazo compound for specific synthetic applications.

Emerging Research Avenues and Future Perspectives

Integration with Flow Chemistry and High-Throughput Synthesis

Continuous flow chemistry has emerged as a powerful technology for the safe and efficient handling of hazardous reagents like diazo compounds. acs.orgmit.eduresearchgate.net The in situ generation of trifluoromethyl diazoalkanes within a flow setup mitigates the risks associated with their storage and transportation. nih.govacs.org This approach not only enhances safety but also often leads to improved reaction yields and purity. nih.govacs.org

Researchers have successfully implemented continuous-flow protocols for the synthesis of Benzene (B151609), (1-diazo-2,2,2-trifluoroethyl)- and its derivatives. rsc.org For instance, a continuous process has been developed for the synthesis and inline separation of anhydrous trifluoromethyl diazomethane (B1218177), which is then used in downstream reactions. acs.org This "on-demand" generation allows for precise control over reaction conditions and minimizes the decomposition of the sensitive diazo compound. researchgate.net

Key advantages of flow chemistry for this compound include:

Enhanced Safety: Avoids the isolation and storage of potentially explosive diazo compounds. researchgate.netdurham.ac.uk

Improved Yields: In situ generation can lead to higher product yields compared to batch processes. nih.govacs.org

Scalability: Flow systems offer a more straightforward path to scaling up reactions from the lab to industrial production. mit.edu

Process Control: Precise control over temperature, pressure, and reaction time. mit.edu

One notable application is in [2+3] cycloaddition reactions, where the in situ generation of fluorinated donor-acceptor diazo compounds under flow conditions has led to excellent yields of valuable fluoroalkyl-substituted pyrazolines. nih.govacs.org Similarly, the addition of trifluorodiazoethane to aldehydes and ketones has been efficiently carried out using a continuous-flow protocol. rsc.org

The integration of flow chemistry with automated high-throughput synthesis platforms presents a significant opportunity for accelerating the discovery of new bioactive molecules and materials. This combination allows for the rapid generation of large libraries of trifluoromethylated compounds for screening.

Table 1: Comparison of Batch vs. Flow Synthesis for Reactions Involving (1-diazo-2,2,2-trifluoroethyl)benzene

Feature Batch Synthesis Flow Synthesis
Safety Higher risk due to isolation and storage of diazo compound Enhanced safety through in situ, on-demand generation acs.orgresearchgate.net
Yields Often lower due to decomposition of the diazo compound Generally higher and more consistent yields nih.govacs.org
Scalability Can be challenging and require specialized equipment More readily scalable by extending operation time or using larger reactors mit.edu
Reaction Control Less precise control over mixing and heat transfer Superior control over reaction parameters mit.edu
Example Application Synthesis of pyrazolines In situ generation for [2+3] cycloadditions leading to pyrazolines nih.govacs.org

Applications in Materials Science and Catalysis

The unique properties imparted by the trifluoromethyl group, such as high thermal stability, hydrophobicity, and chemical resistance, make it a valuable component in advanced materials. unist.ac.kracs.org Benzene, (1-diazo-2,2,2-trifluoroethyl)- and related trifluoromethyl diazo compounds serve as precursors to novel polymers and functional materials. nih.govunist.ac.kr

Trifluoromethyl diazirines, which are isomers of diazo compounds, have been utilized in polymer chemistry for the cross-linking of polymers like polyethylene. nih.govacs.org The thermal or photochemical decomposition of these diazirines generates carbenes that can insert into the C-H bonds of the polymer chains, creating cross-links that modify the material's properties, such as solubility and resistivity. nih.govacs.org

Another promising area is the C1 polymerization of fluorinated aryl diazomethanes. unist.ac.kracs.org This method allows for the synthesis of highly substituted fluorinated polymers where every carbon atom in the polymer backbone carries a substituent. acs.org These polymers exhibit enhanced hydrophobicity and solubility in fluorinated solvents, making them suitable for applications in high-performance coatings and electronics. unist.ac.kracs.org

In the realm of catalysis, the carbene intermediates generated from Benzene, (1-diazo-2,2,2-trifluoroethyl)- are highly reactive and can participate in a wide array of catalytic transformations. nih.govmdpi.com These include cyclopropanation, C-H insertion, and ylide formation reactions. nih.govmdpi.com The development of new chiral catalysts for these transformations enables the asymmetric synthesis of complex trifluoromethylated molecules. nih.gov

Table 2: Applications in Materials Science

Application Area Description Key Compound Type Reference
Polymer Cross-linking Modification of polymer properties through C-H insertion reactions. Trifluoromethyl diazirines nih.govacs.org
Fluorinated Polymers Synthesis of polymers with high fluorine content, leading to increased hydrophobicity and stability. Fluorinated aryl diazomethanes unist.ac.kracs.org
Surface Modification Altering the surface properties of materials by introducing trifluoromethyl groups. Trifluoromethyl diazirines nih.gov

Advanced Synthetic Methodologies for Complex Molecule Construction

The development of novel synthetic methods utilizing Benzene, (1-diazo-2,2,2-trifluoroethyl)- is a vibrant area of research, enabling the construction of increasingly complex molecular architectures. nih.govuwaterloo.ca These methods often rely on transition-metal catalysis to control the reactivity and selectivity of the carbene intermediate. nih.govresearchgate.net

Key advanced synthetic methodologies include:

C-H Functionalization: A significant breakthrough is the gold-catalyzed, highly para-selective C(sp²)-H alkylation of unactivated arenes with 2,2,2-trifluoroethyl α-aryl-α-diazoesters. sci-hub.stnih.gov This "undirected" strategy allows for the direct functionalization of C-H bonds without the need for a directing group, offering a more flexible and efficient approach to synthesizing substituted benzene derivatives. sci-hub.stnih.gov

Cycloaddition Reactions: Benzene, (1-diazo-2,2,2-trifluoroethyl)- is a versatile partner in various cycloaddition reactions. Copper(I)-catalyzed three-component reactions between terminal alkynes, nitrosobenzenes, and aryl trifluoromethyl diazoalkanes provide access to trifluoromethyl-substituted dihydroisoxazoles in excellent yields. nih.govacs.org Asymmetric cyclopropanation reactions have also been extensively developed using chiral rhodium and iridium catalysts to produce enantiomerically enriched trifluoromethyl-substituted cyclopropanes and cyclopropenes. nih.govacs.org

Cross-Coupling Reactions: Palladium catalysis has been instrumental in developing new cross-coupling reactions. For example, the synthesis of trifluoromethyl allenes from vinyl bromides and trifluoromethyl diazo compounds proceeds via a palladium-catalyzed pathway. nih.gov This methodology provides access to valuable building blocks for further synthetic transformations. researchgate.net

Diversity-Oriented Synthesis: The carbenic character of these diazo compounds is being exploited in diversity-oriented synthesis to create a wide range of perfluoroalkylated arenes. nih.govresearchgate.net By reacting 1-(diazo-2,2,2-trifluoroethyl)arenes with various fluorine, bromine, and trifluoromethyl sources, a diverse library of fluorinated building blocks can be accessed for late-stage functionalization in drug discovery. nih.govresearchgate.net

These advanced methodologies are expanding the synthetic chemist's toolbox, enabling the efficient and selective synthesis of complex molecules containing the trifluoromethyl group for a wide range of applications.

Table 3: Overview of Advanced Synthetic Methodologies

Methodology Catalyst/Reagent Product Type Key Feature Reference(s)
C-H Alkylation Gold catalyst para-Alkylated arenes Undirected, high site-selectivity sci-hub.stnih.gov
[2+3] Cycloaddition Copper(I) catalyst Fluoroalkyl-substituted pyrazolines In situ generation in flow nih.govacs.org
Asymmetric Cyclopropanation Chiral Rhodium(II) or Iridium(III) complexes Enantiopure trifluoromethyl-cyclopropanes/enes High enantioselectivity nih.govacs.org
Allene Synthesis Palladium catalyst Trifluoromethyl allenes Coupling of diazo compounds with vinyl bromides nih.gov
[1+2+2] Cycloaddition Copper(I) catalyst Trifluoromethyl dihydroisoxazoles Three-component reaction nih.govacs.org
Diversity-Oriented Synthesis Various HF, F/Br, F2, CF3H sources Diverse perfluoroalkylated arenes Late-stage fluorofunctionalization nih.govresearchgate.net

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